1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrClFO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene typically involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom to the benzene ring.
Fluorination: Incorporation of a fluorine atom.
Methoxymethoxylation: Introduction of the methoxymethoxy group.
Each of these steps requires specific reagents and conditions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Chlorination might involve chlorine gas (Cl2) under UV light. Fluorination can be done using a fluorinating agent such as hydrogen fluoride (HF). The methoxymethoxy group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) can replace halogens.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are common.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with NaOMe would yield a methoxy-substituted benzene derivative.
Scientific Research Applications
1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For instance, in medicinal chemistry, it might interact with specific proteins to exert a therapeutic effect.
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene
- 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene
- 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
Uniqueness: 1-Bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications where these properties are advantageous.
Properties
Molecular Formula |
C8H7BrClFO2 |
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Molecular Weight |
269.49 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-6(9)2-5(11)3-7(8)10/h2-3H,4H2,1H3 |
InChI Key |
XIESPSGFVXNFPH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)F)Cl |
Origin of Product |
United States |
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